3-Methylbenzoic acid

Beschreibung

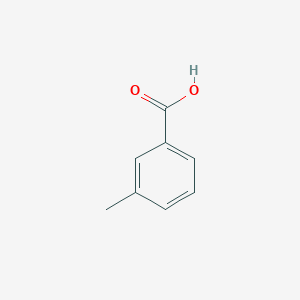

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSDUZXPYCFOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Record name | M-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68092-45-5 (cadmium salt), 68092-46-6 (zinc salt), 68092-47-7 (barium salt) | |

| Record name | 3-Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021617 | |

| Record name | 3-Methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-toluic acid appears as white to yellowish crystals or mostly yellow flaky solid (with some white flakes). Has a floral-honey odor. (NTP, 1992), Dry Powder, White to yellowish or yellow solid with a sweet floral odor; [CAMEO] Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | M-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Toluic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

504 °F at 760 mmHg (sublimes) (NTP, 1992) | |

| Record name | M-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | M-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.054 at 234 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | M-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 207 °F (NTP, 1992), 0.00014 [mmHg] | |

| Record name | M-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Toluic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-04-7 | |

| Record name | M-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UA7K8EEXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | M-toluic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232 to 235 °F (NTP, 1992) | |

| Record name | M-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 3-Methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzoic acid, also known as m-toluic acid, is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1] Its structural features, comprising a benzene (B151609) ring substituted with a methyl group and a carboxylic acid moiety, make it a valuable precursor in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and the widely used insect repellent, N,N-diethyl-m-toluamide (DEET).[1] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, reactivity, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a white to yellowish crystalline solid at room temperature.[2] The presence of both a hydrophobic benzene ring and a hydrophilic carboxylic acid group influences its solubility profile. It exhibits limited solubility in water but is readily soluble in many organic solvents.[2]

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Other Names | m-Toluic acid, meta-Toluic acid | [1][2] |

| CAS Number | 99-04-7 | [2] |

| Molecular Formula | C₈H₈O₂ | [2] |

| Molecular Weight | 136.15 g/mol | [2] |

| Appearance | White to yellowish crystalline solid | [2] |

| Odor | Faint, floral-honey odor | [2] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 111-113 °C | [1] |

| Boiling Point | 263 °C | [1] |

| Density | 1.054 g/cm³ | [3] |

| pKa (in water) | 4.27 | [1] |

| Solubility in Water | 0.98 g/L at 25 °C | |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), acetone, diethyl ether, and chloroform. | |

| Flash Point | 150 °C | |

| Autoignition Temperature | 500 °C |

Spectroscopic Data

The following sections provide an overview of the characteristic spectral data for this compound, which are crucial for its identification and characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows a singlet for the methyl protons around 2.4 ppm. The aromatic protons appear as a multiplet in the region of 7.3-8.0 ppm. The acidic proton of the carboxylic acid group is a broad singlet and its chemical shift can vary depending on the concentration and solvent, but it is typically found downfield, often above 10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show distinct signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 172 ppm. The aromatic carbons resonate in the 127-139 ppm region, and the methyl carbon appears upfield at approximately 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carbonyl group is observed around 1700 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group are seen around 3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 136. A prominent peak is also observed at m/z = 119, corresponding to the loss of a hydroxyl radical (-OH). Another significant fragment is often seen at m/z = 91, which corresponds to the tropylium (B1234903) ion, a common fragment for toluene (B28343) derivatives.[3]

Reactivity and Synthesis

The reactivity of this compound is primarily dictated by the carboxylic acid group and the aromatic ring.

-

Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as esterification, conversion to acid chlorides, and amidation. For instance, its reaction with thionyl chloride or oxalyl chloride yields 3-methylbenzoyl chloride, a key intermediate.

-

Aromatic Ring Reactions: The benzene ring can undergo electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho,para-directing group. The regioselectivity of substitution reactions is therefore influenced by the interplay of these two substituents.

A significant application of this compound is in the synthesis of N,N-diethyl-m-toluamide (DEET). This involves the conversion of this compound to its acid chloride, followed by reaction with diethylamine.[4]

Biological Relevance and Role in Drug Development

This compound is a known human metabolite of m-xylene (B151644).[5] Exposure to m-xylene, a common industrial solvent, leads to its oxidation in the liver to 3-methylbenzyl alcohol, which is further oxidized to this compound. This is then conjugated, primarily with glycine, to form m-methylhippuric acid, which is excreted in the urine.[6]

In the context of drug development, benzoic acid derivatives are recognized as important scaffolds for the synthesis of new therapeutic agents.[7] While this compound itself is not typically the active pharmaceutical ingredient, it serves as a crucial intermediate in the synthesis of more complex molecules with potential pharmacological activity.[8][9] For example, derivatives of benzoic acid have been investigated for their potential as sirtuin inhibitors and for their effects on the proteostasis network.[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization and purification of this compound.

Melting Point Determination

Objective: To determine the melting point range of a solid organic compound.

Methodology:

-

A small amount of the dry, crystalline this compound is finely powdered.

-

A capillary tube is sealed at one end by heating it in the flame of a Bunsen burner.

-

The open end of the capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.

-

The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.

-

The thermometer and capillary tube assembly are placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated melting point apparatus).

-

The sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded as the melting point range.

Recrystallization for Purification

Objective: To purify solid this compound by recrystallization.

Methodology:

-

An impure sample of this compound is placed in an Erlenmeyer flask.

-

A suitable solvent or solvent mixture is chosen. Based on its solubility profile, a mixture of ethanol and water is often effective.

-

The solvent is heated to its boiling point and added portion-wise to the flask containing the impure solid, with swirling, until the solid just dissolves. The minimum amount of hot solvent should be used.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then swirled and heated for a few minutes.

-

The hot solution is filtered through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal. This step should be performed quickly to prevent premature crystallization.

-

The hot, clear filtrate is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

-

To maximize the yield, the flask can be placed in an ice bath once it has reached room temperature.

-

The purified crystals are collected by vacuum filtration using a Büchner funnel.

-

The crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

-

The purified crystals are then dried, for example, in a desiccator or a low-temperature oven.

Spectroscopic Sample Preparation

Objective: To prepare samples of this compound for spectroscopic analysis.

-

¹H and ¹³C NMR Spectroscopy:

-

Approximately 5-20 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

The tube is capped and gently shaken to ensure the sample is fully dissolved.

-

The sample is then ready for analysis in an NMR spectrometer.

-

-

Infrared (IR) Spectroscopy (Solid Sample):

-

KBr Pellet Method: A few milligrams of the dry this compound are finely ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) Method: A small amount of the solid sample is placed directly onto the ATR crystal of the IR spectrometer. Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Mass Spectrometry (Electron Ionization):

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

-

Mandatory Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Characterization

Caption: General workflow for the purification and characterization of this compound.

Metabolic Pathway of m-Xylene

Caption: Metabolic pathway of m-xylene to m-methylhippuric acid in humans.

Synthesis of DEET

Caption: Synthetic pathway for N,N-diethyl-m-toluamide (DEET) from this compound.

References

- 1. m-Toluic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 3-methyl- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. cybra.lodz.pl [cybra.lodz.pl]

- 6. Scandinavian Journal of Work, Environment & Health - Conjugation and urinary excretion of toluene and m-xylene metabolites in a man [sjweh.fi]

- 7. preprints.org [preprints.org]

- 8. srinichem.com [srinichem.com]

- 9. nbinno.com [nbinno.com]

- 10. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methylbenzoic Acid: CAS Number, Identifiers, and Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylbenzoic acid (CAS Number: 99-04-7), a significant organic compound with applications in chemical synthesis and as a biomarker of exposure to xylene. This document details its chemical identifiers, physicochemical properties, and provides in-depth experimental protocols for its synthesis and analysis. Furthermore, it elucidates its metabolic pathway in humans and includes mandatory visualizations to facilitate a deeper understanding of its biochemical and analytical workflows.

Chemical Identifiers and Physicochemical Properties

This compound, also known as m-toluic acid, is an aromatic carboxylic acid. Its unique identifiers and key physicochemical properties are summarized below for easy reference.

| Identifier | Value | Cite |

| CAS Number | 99-04-7 | |

| PubChem CID | 7418 | |

| InChI | InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10) | |

| InChIKey | GPSDUZXPYCFOSQ-UHFFFAOYSA-N | |

| SMILES | CC1=CC(=CC=C1)C(=O)O | |

| Molecular Formula | C8H8O2 | |

| Molecular Weight | 136.15 g/mol | |

| Melting Point | 111-113 °C | |

| Boiling Point | 263 °C | |

| Solubility in Water | 1 g/L | |

| pKa | 4.27 (in water) |

Synonyms: m-Toluic acid, meta-Toluic acid, 3-Toluic acid.

Human Metabolism of m-Xylene (B151644)

This compound is a key metabolite in the human biotransformation of m-xylene, a common industrial solvent. Exposure to m-xylene leads to its absorption and subsequent metabolism, primarily in the liver. The metabolic pathway involves a series of enzymatic reactions that ultimately convert m-xylene into a more water-soluble compound for excretion. The primary route of metabolism begins with the oxidation of one of the methyl groups of m-xylene by cytochrome P450 enzymes (CYP2E1 being a major contributor) to form 3-methylbenzyl alcohol.[1] This alcohol is then further oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to yield this compound.[2] To facilitate its elimination from the body, this compound is conjugated with the amino acid glycine (B1666218) to form 3-methylhippuric acid, which is then excreted in the urine.[2][3][4] The quantification of 3-methylhippuric acid in urine is a widely used biomarker for assessing occupational and environmental exposure to m-xylene.[2][3][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, crucial for researchers in organic synthesis and analytical chemistry.

Synthesis of this compound via Oxidation of m-Xylene

This protocol describes the synthesis of this compound through the liquid-phase air oxidation of m-xylene using a cobalt acetate (B1210297) catalyst.

Materials:

-

m-Xylene (99% purity)

-

Cobalt (II) acetate tetrahydrate

-

Pressurized reaction vessel with agitation, gas inlet, and temperature control

-

Air or oxygen-containing gas source

Procedure:

-

Charge the reaction vessel with m-xylene.

-

Add cobalt (II) acetate tetrahydrate as the catalyst. The catalyst concentration is typically maintained at approximately 0.05% by weight.

-

Pressurize the reactor with air or an oxygen-containing gas to a pressure of 100 psig.

-

Heat the reaction mixture to a temperature between 154-160°C (310-320°F) with continuous agitation.

-

Continuously feed air and m-xylene into the reactor to maintain a steady-state concentration of the reactants.

-

Monitor the progress of the reaction by periodically taking samples and titrating for the acid content, calculated as toluic acid. The reaction is typically controlled to maintain an acid content of 12-15%.

-

Upon completion, cool the reactor and release the pressure.

-

The resulting product mixture, containing this compound, unreacted m-xylene, and byproducts, can then be subjected to purification steps such as crystallization or distillation to isolate the high-purity this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for the quantification of this compound in various samples, including reaction mixtures and biological extracts.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Phosphoric acid

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% TFA.[5] The mobile phase can be adjusted depending on the specific column and system to achieve optimal separation. For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[6]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 35°C)

-

Detection Wavelength: 235 nm[5]

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If necessary, perform a sample clean-up using solid-phase extraction (SPE) to remove interfering matrix components, especially for biological samples.[7]

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Analysis in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This GC-MS method is designed for the detection and quantification of this compound in biological matrices such as urine.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for organic acid analysis (e.g., DB-5ms)

-

Autosampler

Reagents and Materials:

-

Ethyl acetate

-

Hexane

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

-

Urine sample

-

Centrifuge tubes

-

Nitrogen evaporator

Procedure:

-

Sample Preparation and Extraction:

-

To a 1 mL urine sample in a centrifuge tube, add an appropriate amount of the internal standard.

-

Acidify the urine sample with hydrochloric acid.

-

Extract the organic acids with 3 mL of ethyl acetate by vortexing for 1 minute, followed by centrifugation.

-

Transfer the upper organic layer to a clean tube. Repeat the extraction process.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

-

-

Data Analysis:

-

Identify the TMS derivative of this compound based on its retention time and mass spectrum.

-

Quantify the analyte by comparing the peak area of its characteristic ions to that of the internal standard.

-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.9 (s, 1H, COOH), 7.7-7.8 (m, 2H, Ar-H), 7.3-7.4 (m, 2H, Ar-H), 2.35 (s, 3H, CH₃). Chemical shifts can vary depending on the solvent and concentration.

-

¹³C NMR (DMSO-d₆, 101 MHz): δ 167.9, 138.4, 133.9, 131.2, 130.2, 128.9, 126.9, 21.3.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

-

C-H stretch (aromatic and methyl): Peaks around 3000 cm⁻¹.

-

C=O stretch (carbonyl): A strong, sharp absorption band around 1700-1680 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O stretch and O-H bend: Bands in the fingerprint region, typically around 1300 cm⁻¹ and 920 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 136. Key fragmentation peaks include:

-

m/z 119: Loss of a hydroxyl radical (•OH) from the molecular ion.

-

m/z 91: Loss of a carboxyl group (•COOH) from the molecular ion, corresponding to the tropylium (B1234903) ion.

-

m/z 65: A common fragment from the tropylium ion.

Conclusion

This technical guide has provided a detailed compilation of information on this compound, catering to the needs of researchers and professionals in the fields of chemistry and drug development. The comprehensive data on its identifiers, properties, metabolic pathway, and detailed experimental protocols for its synthesis and analysis serve as a valuable resource for laboratory work and further research. The inclusion of visual diagrams for the metabolic pathway and synthesis workflow aims to enhance the understanding of the complex processes involving this compound.

References

- 1. Human cytochrome P450 isoform specificity in the regioselective metabolism of toluene and o-, m- and p-xylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 3. 3-Methylhippurate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. 3-Methylhippuric Acid | C10H11NO3 | CID 99223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. helixchrom.com [helixchrom.com]

- 6. Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3-Methylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-methylbenzoic acid (also known as m-toluic acid) in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including chemical synthesis, purification, and the formulation of pharmaceuticals and other specialty chemicals. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a typical experimental workflow.

Core Data Presentation: Solubility of this compound

The solubility of this compound is influenced by the nature of the solvent, temperature, and pH.[1] Generally, its solubility increases with temperature.[2] The presence of the carboxylic acid group allows for polar interactions, while the aromatic ring and methyl group contribute to its non-polar character, resulting in varied solubility across different organic solvents.[2]

Below are tabulated quantitative solubility data for this compound in several organic solvents.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) |

| Water | 25 | 0.098[1] |

| Water | 80 | 1.17[1] |

| m-Xylene | 14 | 9.37[1] |

| Monochlorobenzene | 14.1 | 9.22[1] |

| p-Xylene | 14 | 11.51[1] |

Table 2: Mole Fraction Solubility of this compound in 1-Octanol at Various Temperatures [3]

| Temperature (K) | Temperature (°C) | Mole Fraction (x₁) |

| 293.15 | 20.00 | 0.1332 |

| 298.15 | 25.00 | 0.1588 |

| 303.15 | 30.00 | 0.1887 |

| 308.15 | 35.00 | 0.2241 |

| 313.15 | 40.00 | 0.2658 |

| 318.15 | 45.00 | 0.3149 |

| 323.15 | 50.00 | 0.3728 |

Qualitative Solubility Observations:

-

Ethanol: Very soluble[1]

-

Diethyl Ether: Very soluble[1]

-

Chloroform: Sparingly soluble[1]

-

Methanol: A solution of 250 mg in 10 mL is clear, indicating good solubility.[5]

Experimental Protocols for Solubility Determination

The determination of solid-liquid equilibrium, or solubility, is a fundamental experimental process in chemistry and pharmacology. The following protocols outline common and reliable methods for measuring the solubility of a compound like this compound in an organic solvent.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

a. Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker bath with precise temperature control

-

Analytical balance

-

Filtration unit (e.g., syringe filters with appropriate membrane)

-

Vials for sample collection

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

b. Procedure:

-

An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

The container is placed in a thermostatic shaker bath set to the desired temperature.

-

The mixture is agitated for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and temperature. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Once equilibrium is established, agitation is stopped, and the suspension is allowed to settle for a period to allow the undissolved solid to sediment.

-

A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

The withdrawn sample is immediately filtered through a membrane filter (of a material compatible with the solvent) into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

The collected filtrate is then analyzed using a suitable analytical method to determine the concentration of this compound.

-

The solubility is then calculated and expressed in appropriate units (e.g., g/100g solvent, mole fraction).

Gravimetric Method

This method is straightforward and relies on the accurate weighing of the dissolved solute after solvent evaporation.

a. Materials and Apparatus:

-

Same as the isothermal shake-flask method, with the addition of a drying oven.

b. Procedure:

-

Steps 1-6 of the Isothermal Shake-Flask Method are followed.

-

A known mass or volume of the clear, saturated filtrate is transferred to a pre-weighed container (e.g., an evaporating dish or a vial).

-

The solvent is carefully evaporated from the sample. This can be done at room temperature, under a gentle stream of inert gas, or in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, the container with the dried solute is weighed again.

-

The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.

-

The solubility is then calculated as the mass of the solute per mass or volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal shake-flask method followed by gravimetric analysis.

References

Spectroscopic Analysis of 3-Methylbenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The following sections present in-depth Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound, also known as m-toluic acid, is an aromatic carboxylic acid. Its structure consists of a benzene (B151609) ring substituted with a carboxyl group and a methyl group at positions 1 and 3, respectively.

-

Molecular Weight: 136.15 g/mol [3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Table 1: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1600, 1475 | Medium | C=C stretch (Aromatic Ring) |

| 1420-1440 | Medium | O-H bend (Carboxylic Acid) |

| 1210-1320 | Strong | C-O stretch (Carboxylic Acid) |

| 700-900 | Strong | C-H bend (Aromatic, meta-disubstituted) |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet | 1H | -COOH |

| ~7.9 | Singlet | 1H | Ar-H |

| ~7.8 | Doublet | 1H | Ar-H |

| ~7.4 | Triplet | 1H | Ar-H |

| ~7.3 | Doublet | 1H | Ar-H |

| ~2.4 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).[4]

Table 3: ¹³C NMR Spectral Data for this compound [5]

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~138 | Ar-C (quaternary) |

| ~134 | Ar-CH |

| ~130 | Ar-CH |

| ~129 | Ar-C (quaternary) |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~21 | -CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Mass Spectrometry (MS)

Table 4: Mass Spectral Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 136 | High | [M]⁺ (Molecular Ion) |

| 119 | High | [M - OH]⁺ |

| 91 | Very High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Medium | [C₅H₅]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy Protocol

This protocol is suitable for acquiring the IR spectrum of a solid sample like this compound using the KBr pellet method.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum by subtracting the background and performing any necessary baseline corrections.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the preparation of a sample for both ¹H and ¹³C NMR analysis.

-

Sample Preparation:

-

Transfer to NMR Tube:

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[4]

-

Mass Spectrometry (MS) Protocol

This protocol describes the general procedure for obtaining an electron ionization (EI) mass spectrum.

-

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe.

-

The sample is heated to vaporize it into the ion source.[8]

-

-

Ionization:

-

Mass Analysis:

-

The molecular ion and any fragment ions formed are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[9]

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. Benzoic acid, 3-methyl- [webbook.nist.gov]

- 2. Benzoic acid, 3-methyl- [webbook.nist.gov]

- 3. This compound | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. rsc.org [rsc.org]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Synthesis of 3-Methylbenzoic Acid from m-Xylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing 3-methylbenzoic acid (m-toluic acid) from m-xylene (B151644). The synthesis of this compound is a critical process in the manufacturing of various fine chemicals and active pharmaceutical ingredients, most notably as a precursor to the widely used insect repellent DEET (N,N-diethyl-m-toluamide)[1]. This document details the core methodologies, presents quantitative data in a comparative format, and outlines experimental protocols for the key synthetic transformations.

Catalytic Oxidation of m-Xylene

The liquid-phase catalytic oxidation of m-xylene is a prominent industrial method for synthesizing this compound. This process typically employs transition metal catalysts and an oxidizing agent, often air or pure oxygen. The reaction proceeds through a free-radical chain mechanism.

Cobalt-Manganese-Bromide (Co-Mn-Br) Catalysis

The Co-Mn-Br catalytic system is a well-established method for the oxidation of xylenes. In this system, cobalt and manganese salts act as the primary catalysts, while a bromide source serves as a promoter. The reaction is typically carried out in an acetic acid solvent at elevated temperatures and pressures. While much of the literature focuses on the oxidation of p-xylene (B151628) to terephthalic acid (TPA), the principles are applicable to m-xylene oxidation. The AMOCO process, for instance, operates at temperatures of 175–225 °C and pressures of 15–30 bar[2][3].

A study on the catalytic oxidation of m-xylene to isophthalic acid using a Co-Mn-Br catalyst in acetic acid was conducted at temperatures from 448.2 to 466.2 K.[4] In the production of m-toluic acid, a Ce-salt promoter can effectively substitute for bromide salts, and a recycled mixture of alcohol and aldehyde can act as a more efficient promoter than peroxides or m-toluic acid itself. The Co/Mn/Ce system, which is free of acetic acid and bromide, has been shown to be a superior catalyst in terms of both activity and selectivity for m-toluic acid.[5]

| Parameter | Value | Reference |

| Catalyst | Co-Mn-Br | [4] |

| Solvent | Acetic Acid | [4] |

| Temperature | 448.2 - 466.2 K | [4] |

| Catalyst System | Co/Mn/Ce (Bromide-free) | [5] |

| Promoter | Ce-salt, recycled alcohol/aldehyde mixture | [5] |

| Advantage | Superior activity and selectivity to m-toluic acid | [5] |

Solvent-Free Catalytic Oxidation

Research has also explored solvent-free oxidation of m-xylene to reduce environmental impact and simplify product separation. One approach utilizes a single variable metal salt as a catalyst. For example, cobalt naphthenate has been used as a catalyst in China for this purpose[6]. Another method employs a solvent cobalt catalyst with air as the oxidant at temperatures between 110-150 °C and pressures of 0.2-0.4 MPa[7].

| Parameter | Value | Reference |

| Catalyst | Cobalt Naphthenate | [6] |

| Oxidant | Air | [6][7] |

| Temperature | 125-135 °C | [6] |

| Pressure | ~0.25 MPa | [6] |

| Reaction Time | ~16 hours | [6] |

| Conversion Rate | < 50% | [6] |

| Catalyst (alternative) | Solvent Cobalt Catalyst | [7] |

| Temperature (alternative) | 110-150 °C | [7] |

| Pressure (alternative) | 0.2-0.4 MPa | [7] |

Oxidation with Strong Oxidizing Agents

Traditional laboratory-scale synthesis often employs strong, stoichiometric oxidizing agents like potassium permanganate (B83412) or nitric acid. These methods are generally high-yielding but can be less economical and environmentally friendly for large-scale production.

Potassium Permanganate Oxidation

The oxidation of m-xylene with acidified potassium permanganate (KMnO₄) is a classic method for preparing this compound[1]. The reaction involves refluxing m-xylene with an aqueous solution of KMnO₄. The strong oxidizing nature of permanganate selectively converts one of the methyl groups to a carboxylic acid. While effective, this method generates a significant amount of manganese dioxide (MnO₂) as a byproduct. It is important to note that under forcing conditions, both methyl groups can be oxidized to yield isophthalic acid[8][9].

Nitric Acid Oxidation

Dilute nitric acid can also be used to selectively oxidize one of the methyl groups of m-xylene to a carboxylic acid[1][10]. This method also typically requires refluxing the reactants. The reaction with nitric acid can be hazardous, producing toxic nitrogen oxides as byproducts, and requires careful temperature control to avoid nitration of the aromatic ring.

Experimental Protocols

Protocol 1: Catalytic Air Oxidation of m-Xylene

This protocol is based on a generalized procedure for solvent-free catalytic oxidation.

Materials:

-

m-Xylene

-

Solvent Cobalt Catalyst

-

Reaction Tower or Autoclave

-

Air or Oxygen Source

-

Distillation Apparatus

Procedure:

-

Charge the reaction tower with 10 kg of m-xylene and 0.01 kg of solvent cobalt catalyst[7].

-

Seal the reactor and begin agitation.

-

Heat the mixture to 110 °C[7].

-

Introduce compressed air into the reactor, maintaining a pressure of 0.2-0.4 MPa[7].

-

Continue the reaction for approximately 100 minutes, monitoring the reaction progress by a suitable analytical method (e.g., GC-MS)[7].

-

Upon completion, stop the airflow and cool the reactor to room temperature.

-

Transfer the reaction mixture to a distillation apparatus.

-

Perform vacuum distillation, maintaining a vacuum of 0.06-0.08 MPa and heating the mixture to 200-220 °C to isolate the this compound[7].

Synthesis and Workflow Diagrams

Caption: General oxidation pathway of m-xylene.

References

- 1. m-Toluic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis Of M-Methylbenzoic Acid And Its Plasticizer - News [cnzrchem.com]

- 7. CN1111233A - Method for preparing m-methylbenzoic acid - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. Xylenes on oxidation with acidic `KMnO_4` gives [allen.in]

- 10. datapdf.com [datapdf.com]

An In-depth Technical Guide to the Industrial Applications of 3-Methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzoic acid, also known as m-toluic acid, is a versatile aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a wide array of industrial and pharmaceutical products. Its unique structural features and chemical reactivity make it an indispensable building block in the production of agrochemicals, pharmaceuticals, dyes, and polymers. This technical guide provides a comprehensive overview of the core industrial applications of this compound, with a focus on its role in the synthesis of key commercial products. This document includes a summary of its physicochemical properties, detailed experimental protocols for significant transformations, and visualizations of key synthetic pathways to facilitate a deeper understanding of its industrial relevance.

Physicochemical Properties of this compound

This compound is a white to yellowish crystalline solid.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is essential for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂ | [2] |

| Molecular Weight | 136.15 g/mol | [2] |

| CAS Number | 99-04-7 | [2] |

| Appearance | White to yellowish crystals or flaky solid | [1] |

| Melting Point | 111-113 °C | [2] |

| Boiling Point | 263 °C | [2] |

| Density | 1.054 g/cm³ | [3] |

| Solubility in Water | 0.098 g/100 mL at 25°C | [3] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform | [3] |

| pKa | 4.27 | [2] |

| Flash Point | 150 °C | [4] |

Core Industrial Applications

This compound's industrial significance stems from its role as a versatile chemical intermediate. The carboxylic acid and methyl groups on the benzene (B151609) ring provide reactive sites for a variety of chemical transformations, making it a valuable precursor for numerous high-value products.

Agrochemicals

This compound and its derivatives are integral to the synthesis of a range of agrochemicals, including fungicides, herbicides, and insecticides.

-

Insect Repellents: The most prominent application of this compound in the agrochemical sector is in the production of N,N-diethyl-3-methylbenzamide (DEET), a widely used active ingredient in insect repellents.[5]

-

Herbicides: Derivatives of this compound are used as precursors in the synthesis of certain herbicides. For instance, 3-bromomethylbenzoic acid, synthesized from this compound, is a valuable reactant in the production of some herbicidal compounds.[3]

-

Fungicides: The structural motif of this compound is incorporated into various fungicide molecules. It serves as a starting material for the synthesis of complex heterocyclic compounds with fungicidal properties.

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a key building block for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of analgesic and anti-inflammatory drugs.[3]

-

Anti-inflammatory Drugs: this compound is a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For example, while not a direct synthesis from this compound, the structurally related drug Tolfenamic acid is synthesized from precursors that share functionalities, highlighting the importance of this class of compounds in anti-inflammatory drug design.[1]

-

Analgesics: The benzoic acid scaffold is a common feature in many analgesic drugs. Derivatives of this compound can be functionalized to produce compounds with pain-relieving properties.

Other Industrial Applications

Beyond agrochemicals and pharmaceuticals, this compound is utilized in the synthesis of:

-

Dyes and Pigments: It serves as an intermediate in the manufacturing of various colorants.

-

Polymers and Plasticizers: It is used in the production of specialty polymers and as a precursor to plasticizers.

-

Fragrances: Its derivatives are sometimes used in the fragrance industry.

Key Synthesis Pathways and Experimental Protocols

The following sections detail the experimental procedures for some of the most important industrial transformations of this compound.

Synthesis of N,N-Diethyl-3-methylbenzamide (DEET)

The synthesis of DEET from this compound is a cornerstone of its industrial application. A common laboratory and industrial method involves the conversion of this compound to its acid chloride, followed by amidation with diethylamine (B46881).

Experimental Workflow: Synthesis of DEET

Caption: Synthesis of DEET from this compound.

Experimental Protocol: Synthesis of 3-Methylbenzoyl Chloride

This protocol describes the synthesis of the intermediate 3-methylbenzoyl chloride from this compound.[6]

-

Materials:

-

This compound (540.56 g)

-

Thionyl chloride (573.0 g)

-

N,N-dimethylformamide (DMF) (1.0 g)

-

-

Apparatus:

-

1000 mL three-necked flask equipped with a thermometer, mechanical stirrer, reflux condenser, and an off-gas absorption device.

-

-

Procedure:

-

Charge the three-necked flask with this compound, thionyl chloride, and DMF sequentially.

-

Heat the reaction mixture to 90°C with continuous stirring.

-

Maintain the reaction at this temperature for 3 hours, by which time the system should become a clear solution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting product is 3-methylbenzoyl chloride.

-

Experimental Protocol: Synthesis of DEET from 3-Methylbenzoyl Chloride

This protocol describes the subsequent reaction to form DEET.

-

Materials:

-

3-Methylbenzoyl chloride

-

Diethylamine

-

Aqueous sodium hydroxide (B78521) solution

-

Organic solvent (e.g., dichloromethane)

-

-

Procedure:

-

Dissolve the 3-methylbenzoyl chloride in an appropriate organic solvent.

-

Slowly add diethylamine to the solution while stirring. This reaction is typically carried out under basic conditions, often referred to as the Schotten-Baumann reaction, by adding an aqueous sodium hydroxide solution to neutralize the HCl formed.[1]

-

After the reaction is complete, the organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is then removed under reduced pressure to yield the crude DEET product, which can be further purified by distillation.

-

Nitration of this compound

Nitrated derivatives of this compound are important intermediates for the synthesis of pharmaceuticals and agrochemicals. The following protocol details the synthesis of 2-nitro-3-methylbenzoic acid.[7]

Experimental Workflow: Nitration of this compound

Caption: Synthesis of 2-Nitro-3-methylbenzoic Acid.

Experimental Protocol: Synthesis of 2-Nitro-3-methylbenzoic Acid

-

Materials:

-

This compound (powdered)

-

Concentrated nitric acid

-

-

Apparatus:

-

Reaction vessel with mechanical stirring and cooling capabilities.

-

-

Procedure:

-

Charge the reaction vessel with concentrated nitric acid.

-

Cool the nitric acid to between -30°C and -15°C with stirring.

-

Slowly add powdered this compound to the cold nitric acid while maintaining the temperature in the specified range.

-

Continue stirring for a designated period (e.g., 10 to 120 minutes, depending on the scale and specific conditions) until the reaction is complete, which can be monitored by HPLC.[8]

-

Upon completion, the reaction mixture is typically quenched by adding it to water.

-

The precipitated product, 2-nitro-3-methylbenzoic acid, is then collected by filtration and washed with water.

-

Bromination of this compound

Brominated derivatives of this compound serve as intermediates in the synthesis of certain herbicides.[3] The following outlines a general procedure for the side-chain bromination.

Experimental Workflow: Bromination of this compound

Caption: Synthesis of 3-Bromomethylbenzoic Acid.

Experimental Protocol: Synthesis of 3-Bromomethylbenzoic Acid

This protocol is a general representation of a radical-initiated side-chain bromination.

-

Materials:

-

This compound

-

Bromine or N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN or benzoyl peroxide)

-

Inert solvent (e.g., chlorobenzene, carbon tetrachloride)

-

-

Procedure:

-

Dissolve this compound in an inert solvent in a reaction flask equipped with a reflux condenser and a light source (if using photochemical initiation).

-

Add the radical initiator to the solution.

-

Slowly add bromine or NBS to the reaction mixture while heating to reflux and irradiating with a suitable light source (e.g., a sunlamp) to initiate the radical chain reaction.

-

Monitor the reaction progress by techniques such as TLC or GC.

-

Once the reaction is complete, the mixture is cooled, and any excess bromine is quenched (e.g., with a solution of sodium bisulfite).

-

The product is then isolated through extraction and purified by crystallization.

-

Conclusion

This compound is a cornerstone of the chemical industry, providing a versatile and economically important platform for the synthesis of a multitude of essential products. Its applications span from protecting public health through insect repellents to enhancing agricultural productivity with advanced agrochemicals and contributing to the development of life-saving pharmaceuticals. The synthetic pathways and protocols detailed in this guide highlight the chemical transformations that underscore its industrial value. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the properties and reactivity of this compound is paramount for innovation and the development of new and improved products.

References

- 1. Tolfenamic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 4. CN102786429A - Synthesis method of tolfenamic acid - Google Patents [patents.google.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. scispace.com [scispace.com]

- 7. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

The Versatility of 3-Methylbenzoic Acid: A Precursor in Synthesis for Drug Development and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzoic acid, also known as m-toluic acid, is an aromatic carboxylic acid that serves as a pivotal precursor in a myriad of synthetic applications. Its strategic substitution pattern on the benzene (B151609) ring, featuring both a carboxyl group and a methyl group in the meta position, provides a versatile scaffold for the synthesis of a wide range of commercially significant compounds. This guide delves into the core utility of this compound as a foundational building block, with a particular focus on its applications in the development of pharmaceuticals and other specialty chemicals. We will explore key synthetic transformations, provide detailed experimental protocols, and present quantitative data to offer a comprehensive resource for laboratory and industrial applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its key derivatives is fundamental for their application in synthesis. These properties dictate solubility, reactivity, and purification strategies.

| Property | This compound | N,N-Diethyl-m-toluamide (DEET) | 2-Nitro-3-methylbenzoic acid |

| CAS Number | 99-04-7[1] | 134-62-3 | 5437-38-7 |

| Molecular Formula | C₈H₈O₂[1] | C₁₂H₁₇NO | C₈H₇NO₄ |

| Molecular Weight | 136.15 g/mol [1] | 191.27 g/mol | 181.15 g/mol [2] |

| Melting Point | 111-113 °C[1] | Not applicable (liquid at room temp.) | 220-223 °C[2] |

| Boiling Point | 263 °C[1] | 163 °C (at 17 Torr) | 314.24 °C (estimate)[2] |

| Density | 1.05 g/cm³[1] | 0.998 g/mL at 20 °C | 1.4283 g/cm³ (estimate)[2] |

| Solubility in Water | <0.1 g/100 mL at 19 °C[3] | Insoluble | <0.1 g/100 mL at 22 °C[2] |

| Appearance | White to yellowish crystals[4] | Clear, colorless to faintly yellow liquid[5] | White to light red to green powder[6] |

Key Synthetic Transformations and Applications

This compound is a versatile starting material for a variety of chemical transformations, leading to products with significant biological and commercial value.

Amidation: The Synthesis of N,N-Diethyl-m-toluamide (DEET)

One of the most prominent applications of this compound is in the synthesis of N,N-diethyl-m-toluamide (DEET), a widely used insect repellent.[1] The synthesis is a two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with diethylamine (B46881).

Method 1: Using Thionyl Chloride

This is a common laboratory method for the synthesis of DEET.

-

Step 1: Formation of m-Toluoyl Chloride: In a round-bottom flask equipped with a reflux condenser, 0.01 mol (1.36 g) of this compound is combined with 0.02 mol (1.5 mL) of thionyl chloride. The mixture is stirred at 15-20 °C for approximately 15 minutes, or until the evolution of gaseous byproducts (SO₂ and HCl) ceases. After cooling to room temperature, anhydrous diethyl ether (e.g., 20 mL) is added as a solvent. The resulting solution of m-toluoyl chloride is typically used directly in the next step.

-

Step 2: Amidation: In a separate flask, a solution of diethylamine is prepared by dissolving 0.025 mol of diethylamine hydrochloride in 30 mL of 3.0 M NaOH. The solution of m-toluoyl chloride is then added dropwise to the rapidly stirred diethylamine solution, which is maintained in an ice bath to control the exothermic reaction. After the addition is complete, the mixture is stirred for an additional 10 minutes.

-

Work-up and Isolation: The reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with 10% HCl solution, 10% NaOH solution, and saturated sodium chloride (brine) solution. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield crude DEET, which can be further purified by distillation.

Quantitative Data for DEET Synthesis

| Method | Chlorinating/Coupling Agent | Solvent | Reaction Time | Typical Yield | Reference |

| 1 | Thionyl Chloride | Diethyl Ether | ~30 minutes | 70-80% | [7] |

| 2 | Oxalyl Chloride | - | ~30 minutes | High | [8] |

| 3 | COMU | DMF | 3 hours | 70-80% | [6] |

Nitration: Synthesis of Nitro-Derivatives

Nitration of this compound is a critical step in the synthesis of various pharmaceutical intermediates. The reaction typically yields a mixture of isomers, with the directing effects of the methyl and carboxyl groups influencing the position of the incoming nitro group. The synthesis of 2-nitro-3-methylbenzoic acid is of particular interest.

This method utilizes nitric acid at low temperatures to achieve high conversion and selectivity.

-

Reaction Setup: Powdered this compound (e.g., 50g, average particle size 180 microns) is added to a reaction vessel.

-

Nitration: The reaction is carried out by adding nitric acid while maintaining the temperature between -30 and -15 °C with constant stirring. For instance, at -15 °C, the reaction is terminated after 10 minutes.

-

Work-up and Isolation: After the reaction is complete, water is added to the nitration reaction solution. The precipitated product, 2-nitro-3-methylbenzoic acid, is then collected by filtration.

Quantitative Data for the Nitration of this compound

| Reactant Amount (this compound) | Reaction Temperature | Reaction Time | Conversion Rate | Selectivity for 2-Nitro-3-methylbenzoic Acid | Product Purity | Reference |

| 50 g | -15 °C | 10 min | 99.1% | 75.2% | 99.2% | [9] |

| 66.6 g | -17 °C | 120 min | 99.3% | 78.4% | 99.4% | [9] |

| 74.7 g | -17.8 °C | 35 min | 99.4% | 79.8% | 99.3% | [9] |

Halogenation: Synthesis of Halogenated Derivatives

Halogenation of the aromatic ring or the methyl group of this compound opens up further avenues for synthetic modifications. For instance, bromination of the ring can be achieved, although detailed protocols directly for this compound are less common in the provided search results. However, a general procedure for the bromination of a similar compound, p-toluic acid, can be adapted.

-

Reaction Setup: this compound and N-bromosuccinimide (NBS) are mixed in a suitable solvent like carbon tetrachloride, along with a radical initiator such as benzoyl peroxide.

-

Bromination: The mixture is refluxed to initiate the free-radical substitution on the benzylic position of the methyl group.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration. The solvent is then evaporated, and the crude bromo-derivative can be purified by crystallization.